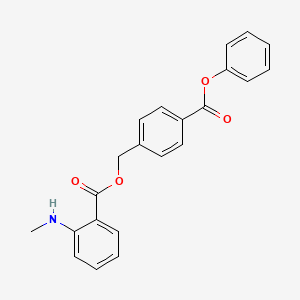
4-(phenoxycarbonyl)benzyl 2-(methylamino)benzoate
Descripción general
Descripción
4-(phenoxycarbonyl)benzyl 2-(methylamino)benzoate is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential applications in drug development. This compound is also known as PMB-2 and belongs to the class of benzyl ester derivatives.
Mecanismo De Acción
The mechanism of action of PMB-2 is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in cancer cell growth and survival. Additionally, PMB-2 has been shown to disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
PMB-2 has been found to have a range of biochemical and physiological effects. In addition to its anticancer and antimicrobial properties, PMB-2 has been shown to have anti-inflammatory and antioxidant activity. It has also been found to modulate the immune system and improve wound healing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using PMB-2 in lab experiments is its high potency and specificity. This compound has been shown to have a low toxicity profile, which makes it a promising candidate for further development. However, the synthesis of PMB-2 is complex and requires specialized equipment and expertise, which may limit its accessibility to researchers.
Direcciones Futuras
There are several potential future directions for research on PMB-2. One area of interest is the development of PMB-2-based therapeutics for the treatment of cancer and infectious diseases. Additionally, further studies are needed to elucidate the mechanism of action of PMB-2 and to identify potential targets for drug development. Other potential areas of research include exploring the use of PMB-2 in combination with other drugs or therapies, as well as investigating its potential applications in other fields, such as agriculture and environmental science.
Conclusion:
In conclusion, PMB-2 is a synthetic compound with promising potential for use in drug development. Its anticancer and antimicrobial properties, as well as its anti-inflammatory and antioxidant activity, make it a promising candidate for further research. While the synthesis of PMB-2 is complex and requires specialized equipment and expertise, its high potency and specificity make it a valuable tool for scientific investigation.
Aplicaciones Científicas De Investigación
PMB-2 has been studied extensively in the context of its potential therapeutic applications. It has been shown to exhibit anticancer properties by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, PMB-2 has been found to have antimicrobial activity against a range of bacterial and fungal strains.
Propiedades
IUPAC Name |
(4-phenoxycarbonylphenyl)methyl 2-(methylamino)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO4/c1-23-20-10-6-5-9-19(20)22(25)26-15-16-11-13-17(14-12-16)21(24)27-18-7-3-2-4-8-18/h2-14,23H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYJYBFGXIMKIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1C(=O)OCC2=CC=C(C=C2)C(=O)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Phenoxycarbonyl)benzyl 2-(methylamino)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[5-(diethylamino)-2-formylphenoxy]-N-(3-nitrophenyl)acetamide](/img/structure/B3538858.png)
![4-(4-methylphenyl)-2-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-1(2H)-phthalazinone](/img/structure/B3538864.png)
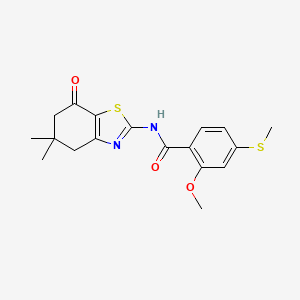
![5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-1-(2-furylmethyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3538878.png)
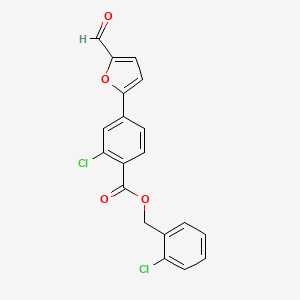

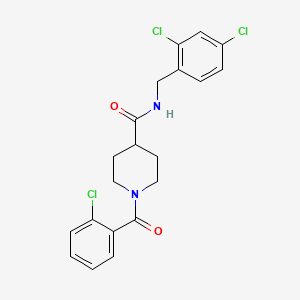
![2,2,2-trichloro-N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B3538917.png)

![dimethyl 1-[2-(4-chlorophenyl)ethyl]-4-(3-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3538922.png)
![2-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl propionate](/img/structure/B3538923.png)
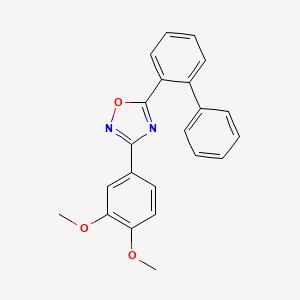
![N-{4-[(tert-butylamino)sulfonyl]phenyl}-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B3538946.png)
![N-{5-[(2-allylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-phenylacetamide](/img/structure/B3538953.png)